10-Pentadecenoic acid, methyl ester, (E)-

CAS No.: 90176-51-5

Cat. No.: VC3841287

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90176-51-5 |

|---|---|

| Molecular Formula | C16H30O2 |

| Molecular Weight | 254.41 g/mol |

| IUPAC Name | methyl pentadec-10-enoate |

| Standard InChI | InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3 |

| Standard InChI Key | JEDIPLFNJDRCFD-UHFFFAOYSA-N |

| SMILES | CCCCC=CCCCCCCCCC(=O)OC |

| Canonical SMILES | CCCCC=CCCCCCCCCC(=O)OC |

Introduction

Chemical Structure and Isomerism

Molecular Architecture

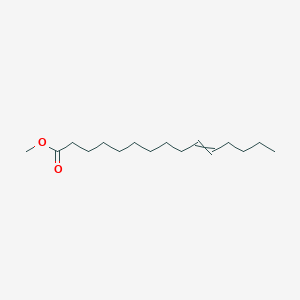

The compound features a 15-carbon backbone with a methyl ester group at the carboxyl terminus and a trans-configured () double bond between carbons 10 and 11. This configuration distinguishes it from its cis-isomer (CAS 90176-52-6), which exhibits distinct physical and chemical behaviors . The trans orientation reduces steric hindrance, leading to a linear molecular geometry that influences melting points and solubility .

The IUPAC name, methyl (10E)-10-pentadecenoate, reflects its esterified form and double-bond position. Computational models derived from SMILES notation () and InChIKey () confirm its stereochemical specificity .

Isomeric Differentiation

Comparative studies between the - and -isomers reveal significant differences in physicochemical properties. For instance, the trans-isomer exhibits a higher melting point due to efficient packing of its linear structure, whereas the cis-isomer’s bent shape lowers intermolecular interactions . Nuclear magnetic resonance (NMR) spectroscopy distinguishes these isomers through characteristic coupling constants () for trans () versus cis () double bonds .

Synthesis and Production

Esterification Pathways

10-Pentadecenoic acid, methyl ester, (E)- is synthesized via acid-catalyzed esterification of 10-pentadecenoic acid with methanol. Sulfuric acid () at concentrations of 0.5–1.5% facilitates protonation of the carbonyl oxygen, enhancing nucleophilic attack by methanol . Optimal conditions include a 1:3 molar ratio of fatty acid to methanol, 60°C reaction temperature, and 500 rpm stirring for 2 hours, achieving conversions exceeding 95% .

Transesterification from Triglycerides

Industrial-scale production often employs transesterification of triglycerides from natural oils. For example, waste cooking oil treated with and potassium hydroxide () yields FAMEs with 71–77% purity . Gas chromatography-mass spectrometry (GC-MS) analysis confirms the presence of methyl esters in these mixtures .

Physical and Chemical Properties

Thermodynamic Parameters

The compound’s boiling point is 320.9 \pm 11.0 \, ^\circ\text{C}, and its predicted density is at 25°C . These values align with trends for unsaturated FAMEs, where increased double bond count lowers density but elevates boiling points due to polarity effects .

<table> <tr> <th>Property</th> <th>Value</th> <th>Reference</th> </tr> <tr> <td>Molecular Weight</td> <td>254.41 g/mol</td> <td>[1][5]</td> </tr> <tr> <td>Boiling Point</td> <td>320.9 ± 11.0 °C</td> <td>[2]</td> </tr> <tr> <td>Density</td> <td>0.878 ± 0.06 g/cm³</td> <td>[2]</td> </tr> <tr> <td>Purity</td> <td>>99%</td> <td>[1][7]</td> </tr> </table>Reactivity and Stability

Analytical Characterization

Gas Chromatography (GC)

GC-MS analysis using polar columns (e.g., DB-WAX) resolves isomers via retention time differences. The trans-isomer elutes earlier (22.02 min) than the cis counterpart (24.16 min) due to reduced stationary phase interaction . Electron ionization (EI) spectra show dominant fragments at 74 (McLafferty rearrangement) and 55 (allylic cleavage) .

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR identifies ester carbonyl () and trans double bond () absorption bands, distinguishing it from cis isomers () .

Applications in Research and Industry

Lipid Biochemistry

As a lipid standard, the compound calibrates GC and LC systems for quantifying unsaturated fatty acids in biological samples . Its use in membrane fluidity studies highlights how trans fats alter phospholipid bilayer dynamics compared to cis configurations .

Biofuel Research

In biodiesel production, methyl esters improve cold-flow properties due to their lower crystallization temperatures. Blending with saturated FAMEs achieves ASTM D6751 specifications for cloud point and calorific value (9,572.58 Cal/g) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume